molecular formula C10H14O B13942077 1-Ethyl-4-methoxy-2-methylbenzene CAS No. 61000-06-4

1-Ethyl-4-methoxy-2-methylbenzene

Cat. No.: B13942077
CAS No.: 61000-06-4
M. Wt: 150.22 g/mol
InChI Key: RVZTXPNWMVCLCT-UHFFFAOYSA-N
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Description

1-Ethyl-4-methoxy-2-methylbenzene is an aromatic compound with the molecular formula C10H14O It is a derivative of benzene, characterized by the presence of an ethyl group, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 4-methoxy-2-methylbenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-4-methoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4-methoxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This increases the reactivity of the ring towards electrophiles, facilitating substitution reactions .

Comparison with Similar Compounds

  • 1-Ethyl-4-methoxybenzene
  • 1-Methyl-4-methoxybenzene
  • 1-Ethyl-2-methylbenzene

Comparison: 1-Ethyl-4-methoxy-2-methylbenzene is unique due to the presence of both an ethyl and a methoxy group on the benzene ring, which influences its reactivity and physical properties. Compared to 1-ethyl-4-methoxybenzene, the additional methyl group in this compound can lead to different steric and electronic effects, affecting its chemical behavior and applications .

Properties

CAS No.

61000-06-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-ethyl-4-methoxy-2-methylbenzene

InChI

InChI=1S/C10H14O/c1-4-9-5-6-10(11-3)7-8(9)2/h5-7H,4H2,1-3H3

InChI Key

RVZTXPNWMVCLCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC)C

Origin of Product

United States

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